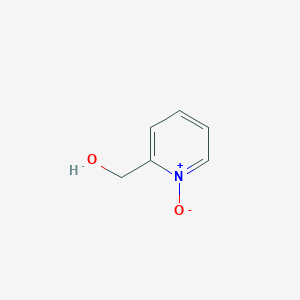

Pyridine-2-methanol 1-oxide

概要

説明

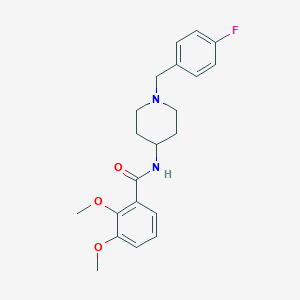

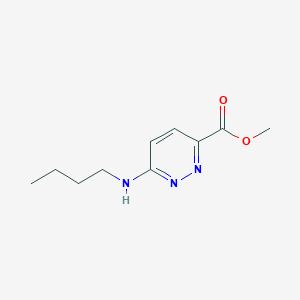

Pyridine-2-methanol 1-oxide is a bactericidal agent related to aspergillic acid, made from pyridine-N-oxide . It is a peptide coupling agent used as a substitute for HOBt . It can form stable chelate complexes with transition metal ions .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could be related to Pyridine-2-methanol 1-oxide, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The possible reactions for the initial pyridine pyrolysis are internal hydrogen transfer and C-H bond homolysis, with internal hydrogen transfer being more favorable .

Molecular Structure Analysis

The molecular structure of Pyridine-2-methanol 1-oxide can be represented by the formula: C6H7NO . The molecular weight is 109.1259 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Pyridine-2-methanol 1-oxide, like other pyridine derivatives, can undergo various chemical reactions. For instance, it has been observed that alkyl substitutions activate pyridine, favoring electrophilic substitution . In addition, there are two possible reactions for the initial pyridine pyrolysis, i.e., internal hydrogen transfer and C-H bond homolysis, and that internal hydrogen transfer is more favorable .

科学的研究の応用

Electrocatalysis and Fuel Cells :

- Pyridine-functionalized graphene, a derivative of Pyridine-2-methanol 1-oxide, has been used to enhance the catalytic activity for oxygen reduction reactions (ORR) in fuel cells. This enhancement is attributed to increased porosity and improved electrochemical charge transfer rates in the metal-organic frameworks (MOFs) (Jahan, Bao, & Loh, 2012).

- Another study has shown that pyridine-functionalized graphene oxide demonstrates significant potential as an electrocatalyst for ORR, especially in alkaline solutions, and exhibits better durability, selectivity, and electrochemical stability compared to commercial Pt/C electrocatalysts (Ensafi, Jafari-Asl, & Rezaei, 2016).

Crystallography and Molecular Structure :

- The crystal structure of tetrakis(1-oxidopyridin-2-yl)methane methanol tetrasolvate has been determined, providing insights into the molecular arrangements and hydrogen bonding patterns of pyridine N-oxide derivatives (Matsumoto, Kawashita, Kannami, & Oda, 2015).

Magnetic Properties and Coordination Chemistry :

- Research into a two-dimensional dysprosium(III) complex incorporating a pyridine-N-oxide-containing ligand revealed its slow magnetic relaxation properties, which can be tuned by the absorption and desorption of solvent molecules like methanol (Chen, Li, Meng, Sun, Zhang, Sun, & Gao, 2016).

Photocatalysis and CO2 Reduction :

- Pyridinium ion, closely related to Pyridine-2-methanol 1-oxide, has been identified as a novel homogeneous catalyst for the reduction of CO2 to methanol, showing promising yields (Seshadri, Lin, & Bocarsly, 1994).

- Studies also highlight the role of pyridine in enhancing the photoelectrochemical reduction of CO2 to methanol on semiconductor surfaces, emphasizing the need for understanding the interaction between pyridine derivatives and semiconductor surfaces (Senftle, Lessio, & Carter, 2016).

Chemical Synthesis and Reaction Kinetics :

- Pyridine derivatives have been used in continuous flow microreactors for the N-oxidation of pyridine, showing high yields and potential for large-scale production (Zhang, Qian, Chen, Yang, Wang, & Niu, 2022).

Spectroscopy and Surface Chemistry :

- The potential-dependent surface-enhanced Raman scattering (SERS) has been used to study pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, providing insights into the geometry of molecules and their adsorption modes on different metal surfaces (Pięta, Proniewicz, Boduszek, Olszewski, Nattich-Rak, & Kim, 2015).

Safety And Hazards

When handling Pyridine-2-methanol 1-oxide, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

将来の方向性

Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions. The high surface area, simple preparation, and modification are among their major advantages . This could be a potential future direction for the synthesis of Pyridine-2-methanol 1-oxide and similar compounds.

特性

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-6-3-1-2-4-7(6)9/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPXOZSWXLMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145068 | |

| Record name | Pyridine-2-methanol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2-methanol 1-oxide | |

CAS RN |

10242-36-1 | |

| Record name | 2-Pyridinemethanol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-methanol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-methanol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)